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molecular formula C11H16N2O2 B153063 tert-Butyl (6-methylpyridin-3-yl)carbamate CAS No. 323578-37-6

tert-Butyl (6-methylpyridin-3-yl)carbamate

Cat. No. B153063
M. Wt: 208.26 g/mol
InChI Key: GLNZGGFNQUSLIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987307B2

Procedure details

To a suspension of 6-methylnicotinic acid (4.5 g, 32.8 mmol) in toluene (45.0 mL) were added DIPEA (4.67 g, 6.3 mL, 36.1 mmol) and diphenyl phosphorazidate (9.93 g, 7.78 mL, 36.1 mmol) and the suspension was stirred at room temperature for 15 minutes before tert-butanol (24.3 g, 30.8 mL, 328 mmol) was added and the reaction mixture was heated to 80° C. overnight. The reaction mixture was poured on saturated aqueous NH4Cl solution and EtOAc and the layers were separated. The aqueous layer was extracted six times with EtOAc. The organic layers were dried over MgSO4, filtered, treated with silica gel and evaporated. The compound was purified by silica gel chromatography on a 120 g column using a MPLC system eluting with a gradient of n-heptane:EtOAc (100:0 to 0:100). Colorless solid (5.05 g; 73%). MS (ESI): m/z=209.1 [M+H]+.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
6.3 mL
Type
reactant
Reaction Step Two
Name
diphenyl phosphorazidate
Quantity
7.78 mL
Type
reactant
Reaction Step Two
Quantity
30.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][C:5](C(O)=O)=[CH:4][N:3]=1.CC[N:13]([CH:17](C)C)C(C)C.P(N=[N+]=[N-])(=O)(OC1C=CC=CC=1)[O:21]C1C=CC=CC=1.[C:39]([OH:43])([CH3:42])([CH3:41])[CH3:40].[NH4+].[Cl-]>C1(C)C=CC=CC=1.CCOC(C)=O>[CH3:1][C:2]1[N:3]=[CH:4][C:5]([NH:13][C:17](=[O:21])[O:43][C:39]([CH3:42])([CH3:41])[CH3:40])=[CH:9][CH:10]=1 |f:4.5|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
CC1=NC=C(C(=O)O)C=C1
Name
Quantity
45 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
6.3 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
diphenyl phosphorazidate
Quantity
7.78 mL
Type
reactant
Smiles
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)(=O)N=[N+]=[N-]
Step Three
Name
Quantity
30.8 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted six times with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
treated with silica gel
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The compound was purified by silica gel chromatography on a 120 g column
WASH
Type
WASH
Details
eluting with a gradient of n-heptane:EtOAc (100:0 to 0:100)

Outcomes

Product
Name
Type
Smiles
CC1=CC=C(C=N1)NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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